1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride
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Overview
Description
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors One common method involves the reaction of cyclobutanone with hydrazine to form a hydrazone intermediate, which is then cyclized with an appropriate nitrile oxide to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to various reduced heterocycles.
Scientific Research Applications
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
- 5-Cyclobutyl-1,3,4-oxadiazol-2-ol
Uniqueness
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both the oxadiazole ring and the cyclobutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-10(5-2-6-10)9-12-8(14-13-9)7-3-1-4-7;/h7H,1-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLGTNVNRZWEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3(CCC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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